butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate
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Overview
Description
Butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a butyl ester group attached to a benzoate moiety.
Preparation Methods
The synthesis of butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions . The final step involves the esterification of the benzoate moiety with butanol under acidic conditions to form the butyl ester .
Chemical Reactions Analysis
Butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Butyl 4-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and exhibit similar biological activities.
Aminopyrimidines: These compounds have a pyrimidine ring with amino substituents and are known for their therapeutic potential.
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
butyl 4-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN5O2/c1-2-3-12-30-22(29)15-4-8-17(9-5-15)27-20-19-13-26-28(21(19)25-14-24-20)18-10-6-16(23)7-11-18/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,27) |
InChI Key |
XDIJWWRHCUFYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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